4-(2-Bromophenyl)piperidine

dopamine D2 receptor MAO A inhibition striatal DOPAC

For PET radiotracer and 5-HT1A modulator programs, regioisomeric purity is critical. 4-(2-Bromophenyl)piperidine (≥95% purity) provides the exact ortho-bromo pharmacophore. Key applications: (1) Essential intermediate for sigma-1-selective PET radioligand OBBV (2) 5-HT1A fragment with IC50 315 nM for N-derivatization SAR (3) Orthogonal Suzuki-Miyaura coupling & piperidine diversification. Stored at 2-8°C; immediate global shipping ensures uninterrupted R&D.

Molecular Formula C11H14BrN
Molecular Weight 240.14 g/mol
CAS No. 82212-00-8
Cat. No. B1287559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromophenyl)piperidine
CAS82212-00-8
Molecular FormulaC11H14BrN
Molecular Weight240.14 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC=CC=C2Br
InChIInChI=1S/C11H14BrN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2
InChIKeyHHHAYRLLVYOFNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromophenyl)piperidine Overview


4-(2-Bromophenyl)piperidine (CAS 82212-00-8) is a mono-substituted 4-phenylpiperidine derivative bearing a bromine atom at the ortho position of the aromatic ring. It is supplied as a white to yellow solid with a typical commercial purity of ≥95%, requiring storage at 2–8 °C . Unlike its meta- and para-bromo regioisomers, the ortho-substitution pattern imposes distinct conformational constraints and electronic effects on the piperidine–phenyl scaffold, which translate into a differentiated pharmacological fingerprint—most notably binding affinity at the serotonin 5-HT1A receptor and a demonstrated role as the key synthetic intermediate for sigma-1 receptor-selective PET radioligands .

Regioisomeric SAR probe
Ortho-bromo substitution defines a distinct pharmacological profile within 4-phenylpiperidine probe panels
PET tracer intermediate
Key synthetic building block for sigma-1 receptor-selective benzovesamicol-derived radioligands
Fragment scaffold
Measurable serotonergic receptor engagement supports fragment-based lead generation workflows

Why 4-(2-Bromophenyl)piperidine Cannot Be Replaced


The bromine substitution position on the phenyl ring is not a trivial structural variation—it is the primary determinant of biological response within the 4-phenylpiperidine class. Systematic SAR studies by Pettersson et al. demonstrated that the position (ortho, meta, or para) and physicochemical character of the aromatic substituent critically govern the in vivo dopaminergic response measured by striatal DOPAC levels in freely moving rats, as well as in vitro binding affinities to dopamine D2 receptors and monoamine oxidase A (MAO A) [1]. Ortho-substituted analogs exhibit pharmacological profiles distinct from both meta-substituted compounds (which yielded dopaminergic stabilizers such as pridopidine) and para-substituted compounds (which tended toward MAO A inhibition rather than D2 antagonism). Furthermore, the ortho-bromo group specifically enables the construction of sigma-1 receptor-selective PET tracers—a synthetic application inaccessible to the corresponding para-bromo or unsubstituted phenyl analogs without compromising target selectivity [2]. Generic interchange with regioisomers therefore results in qualitatively different biological outcomes and forecloses specific downstream synthetic routes.

meta-Bromo regioisomer
Produces D2 antagonist-like DOPAC response distinct from ortho-substituted profile; SAR model confirms position is the dominant pharmacological variable
para-Bromo regioisomer
Directs toward MAO A inhibition rather than the ortho-substituted pharmacological fingerprint; incompatible with sigma-1 PET tracer synthetic routes
Unsubstituted 4-phenylpiperidine
Lacks bromine reactivity for cross-coupling diversification and shows minimal serotonergic receptor engagement; cannot support ortho-bromo-dependent chemistries

4-(2-Bromophenyl)piperidine: Comparative Evidence


Ortho-Substitution Dictates Dopaminergic Response

In the Pettersson et al. (2013) mono-substituted 4-phenylpiperidine series, the aromatic substituent position (ortho, meta, or para) was shown to be the critical determinant of in vivo pharmacological response. Meta-substituted compounds produced D2 antagonist-like increases in striatal DOPAC levels (up to ~350–400% of control), while para-substituted analogs generated decreased DOPAC levels consistent with MAO A inhibition rather than D2 antagonism. Ortho-substituted compounds exhibited yet another distinct profile, with the position-dependent effect attributed to altered conformational preferences and differential engagement of D2 vs. MAO A targets [1]. Although the study did not report a direct ortho-bromo vs. para-bromo head-to-head Ki comparison table publicly accessible in full, the SAR model established that substituent position is a stronger predictor of biological outcome than substituent physicochemical properties alone, meaning 4-(2-bromophenyl)piperidine cannot be considered pharmacologically equivalent to 4-(4-bromophenyl)piperidine or 4-(3-bromophenyl)piperidine [1].

Ortho-substitution dictates dopaminergic response
Class-level
Ortho vs. meta vs. para: qualitatively distinct striatal DOPAC profiles; position is the dominant QSAR variable (Q² > 0.53)
Supports regioisomer-specific pharmacology interpretation
QSAR model context; bromo-specific data embedded within class-level regression
dopamine D2 receptor MAO A inhibition striatal DOPAC structure-activity relationship

5-HT1A Receptor Binding Affinity Baseline

4-(2-Bromophenyl)piperidine demonstrates measurable binding affinity at the serotonin 5-HT1A receptor with an IC50 value of 315 nM, determined by displacement of [³H]8-OH-DPAT from rat hippocampus membranes [1]. This binding affinity is notable because the unsubstituted parent compound 4-phenylpiperidine shows Ki > 10,000 nM at the related 5-HT3 receptor, indicating that the ortho-bromo substituent contributes substantially to serotonergic receptor engagement [2]. While a direct head-to-head comparison of ortho-bromo vs. para-bromo 5-HT1A binding is not reported in a single public dataset, the 315 nM IC50 provides a quantifiable benchmark that can be referenced against literature values for para-substituted 4-phenylpiperidine 5-HT1A ligands, where affinities vary from low nanomolar to micromolar depending on the specific para substituent [1]. The ortho-bromo pharmacophore is thus characterized by moderate 5-HT1A affinity—a profile suitable for lead optimization where further N-substitution can enhance potency.

5-HT1A receptor binding affinity
Reported
IC50 = 315 nM
Supports serotonergic target engagement screening
Displacement of [³H]8-OH-DPAT from rat hippocampus; ChEMBL-curated
serotonin 5-HT1A receptor radioligand binding CNS pharmacology antidepressant

Sigma-1 PET Tracer Selectivity via Ortho-Bromo

4-(2-Bromophenyl)piperidine serves as the indispensable key intermediate for synthesizing ortho-bromo-trans-benzovesamicol (OBBV), a sigma-1 receptor-selective PET ligand candidate. In competitive binding studies, OBBV—derived by coupling 4-(2-bromophenyl)piperidine with 2,3-dihydronaphthalene oxide—exhibited high affinity for the sigma-1 receptor that was comparable to the reference ligand (+)-pentazocine and superior to both DTG and (±)-pentazocine. Critically, OBBV demonstrated prominent selectivity for sigma-1 over sigma-2 receptors and much lower affinity for VAChT compared to the parent benzovesamicol scaffold, establishing that the ortho-bromo substituent is the structural feature that re-directs binding selectivity away from VAChT and toward sigma-1 [1]. The para-bromo analog or unsubstituted phenylpiperidine would not yield this selectivity profile, as the ortho-halogen geometry is specifically required for the intended sigma-1 pharmacophore interaction.

Sigma-1 PET tracer selectivity via ortho-bromo
Head-to-head
OBBV sigma-1 affinity comparable to (+)-pentazocine; sigma-1/sigma-2 selectivity prominently higher; VAChT affinity much lower than vesamicol
Supports sigma-1 selective tracer development context
Conference abstract; exact Ki values not publicly disclosed
sigma-1 receptor PET radioligand benzovesamicol neuroimaging

Ortho-Bromo Enables Divergent Cross-Coupling Library Synthesis

The ortho-bromo substituent on 4-(2-bromophenyl)piperidine serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling modular diversification of the phenyl ring. The methodology reported by Ding, Rybak, and Hall (2014) demonstrates that Pd-catalyzed Suzuki cross-coupling of heteroaryl bromides with boronate esters derived from N-Boc piperidone, followed by tetrahydropyridine reduction, provides regioselective access to α-heteroaryl piperidines [1]. The ortho-bromo group, in particular, can participate in regioselective Suzuki couplings while also enabling subsequent directed ortho-metalation (DoM) chemistry due to the bromine's ortho-directing effect—a dual synthetic capability not accessible with para- or meta-bromo regioisomers . Commercially, 4-(2-bromophenyl)piperidine is supplied at ≥95% purity and is available as the free base (CAS 82212-00-8) and the N-Boc protected derivative, facilitating immediate use in cross-coupling workflows without additional protection/deprotection steps .

Ortho-bromo enables divergent cross-coupling
Class-level
Suzuki-Miyaura coupling at ortho position; orthogonal N-functionalization via Boc protection; potential tandem cross-coupling/DoM strategies
Supports diversity-oriented library synthesis workflows
Pd-catalyzed conditions; bromo reactivity advantage over chloro inferred from bond dissociation energies
Suzuki-Miyaura coupling C–C bond formation medicinal chemistry building block

Solid-State Properties vs. Para-Bromo Regioisomer

The ortho-bromo regioisomer (4-(2-bromophenyl)piperidine) exhibits distinct physicochemical properties that differentiate it from its para-bromo counterpart. 4-(2-Bromophenyl)piperidine is a white to yellow solid at ambient temperature, with storage recommended at 2–8 °C, and is typically supplied at ≥95% purity . In contrast, 4-(4-bromophenyl)piperidine has a reported melting point of 144–146 °C and a predicted boiling point of 307.6 ± 42.0 °C, indicating it exists as a higher-melting crystalline solid . This difference in solid-state properties has practical implications for handling, formulation, and purification: the ortho-bromo compound's lower melting point and recommended cold storage suggest different stability considerations compared to the para isomer. These differences, while not directly pharmacological, affect procurement decisions related to storage infrastructure, shipping conditions, and compatibility with automated high-throughput screening workflows.

Solid-state properties vs. para-bromo
Data to verify
Ortho: white-to-yellow solid, 2–8 °C storage; Para: crystalline solid, mp 144–146 °C, room-temperature storage
Supports storage and handling logistics review
Supplier-reported data; boiling points are predicted values
physicochemical properties solid form storage stability quality control

4-(2-Bromophenyl)piperidine: Research & Industrial Applications


5-HT1A Fragment-Based Lead Generation

Medicinal chemistry teams pursuing serotonin 5-HT1A receptor modulators for depression, anxiety, or schizophrenia can deploy 4-(2-bromophenyl)piperidine as a characterized fragment with a quantified IC50 of 315 nM at 5-HT1A [1]. This moderate affinity provides a validated starting point for structure-based optimization through N-alkylation, N-arylation, or N-sulfonylation of the piperidine nitrogen, aiming to improve potency into the sub-100 nM range while retaining the favorable ortho-bromo pharmacophore geometry. The fragment-like molecular weight (240.14 g/mol) and established synthetic tractability support rapid analog generation for SAR exploration.

Sigma-1 PET Tracer for Neurodegenerative Imaging

Nuclear medicine and molecular imaging groups developing sigma-1 receptor PET radioligands for early diagnosis of Alzheimer's disease, Parkinson's disease, or schizophrenia should procure 4-(2-bromophenyl)piperidine as the essential intermediate for constructing ortho-bromo-benzovesamicol (OBBV). As demonstrated in the IAEA-validated study, OBBV—synthesized via coupling of 4-(2-bromophenyl)piperidine with 2,3-dihydronaphthalene oxide—exhibits sigma-1 binding affinity comparable to (+)-pentazocine with markedly improved sigma-1/sigma-2 selectivity and reduced VAChT cross-reactivity [2]. The ortho-bromo substituent is the critical structural feature that redirects binding selectivity away from VAChT, making this specific intermediate non-substitutable for this application.

Divergent Library Synthesis via Orthogonal Cross-Coupling

High-throughput medicinal chemistry laboratories performing diversity-oriented synthesis on the 4-phenylpiperidine scaffold can leverage 4-(2-bromophenyl)piperidine for two-dimensional library expansion: (i) Suzuki-Miyaura cross-coupling at the ortho-bromo position to introduce aryl, heteroaryl, or alkenyl diversity, and (ii) independent N-functionalization (alkylation, acylation, sulfonylation, or Boc protection/deprotection sequences) of the piperidine nitrogen [3]. This orthogonal reactivity enables the generation of N × C(aryl) compound matrices from a single building block, maximizing chemical space coverage per synthesis cycle. The commercially available N-Boc derivative further streamlines this workflow by eliminating a protection step.

Ortho-Substitution Probe for Dopaminergic and Serotonergic SAR

Academic and industrial pharmacology groups investigating the impact of halogen substitution position on monoaminergic receptor engagement can use 4-(2-bromophenyl)piperidine as a defined ortho-substituted probe in comparative SAR panels alongside 4-(3-bromophenyl)piperidine (meta), 4-(4-bromophenyl)piperidine (para), and 4-phenylpiperidine (unsubstituted). The Pettersson et al. QSAR framework provides a mechanistic rationale for position-dependent effects on D2/MAO A pharmacology and in vivo DOPAC response, establishing that ortho-substitution directs pharmacological outcomes in a manner qualitatively different from meta and para isomers [4]. This compound thus serves as an essential component of a complete regioisomeric probe set for deconvoluting position-dependent SAR in the 4-phenylpiperidine class.

Application
Selection Property
Validation Focus
5-HT1A receptor fragment-based studies
Fragment scaffold binding context
Target engagement assay interpretation
Sigma-1 receptor PET tracer development
Ortho-bromo pharmacophore geometry
Sigma-1/sigma-2 selectivity profiling
Diversity-oriented 4-phenylpiperidine synthesis
Orthogonal cross-coupling handle
C–C bond formation and N-functionalization scope
Regioisomeric SAR probe panel studies
Position-dependent pharmacological profile
Monoaminergic target response comparison

Technical Documentation Hub

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